CBQCA
Overview
Description
CBQCA is a chemical compound known for its specific reactivity with primary amines. This compound is often used in various analytical methods, including electrophoretic and chromatographic techniques, due to its high sensitivity and long-wavelength excitability .
Preparation Methods
The synthesis of CBQCA involves specific reaction conditions that allow it to react with primary amines to form conjugates. The compound is typically prepared in solid form and stored at low temperatures to maintain its stability . Industrial production methods focus on ensuring high purity and yield, often involving chromatographic purification techniques .
Chemical Reactions Analysis
CBQCA primarily undergoes reactions with primary amines, forming highly fluorescent conjugates. These reactions are typically carried out under electrophoretic or chromatographic conditions . The major product formed from these reactions is 7-aza-1-cyano-5,6-benzisoindole, which exhibits strong fluorescence with excitation and emission maxima at 450 nm and 550 nm, respectively .
Scientific Research Applications
This compound has a broad range of applications in scientific research. It is extensively used in:
Mechanism of Action
The mechanism of action of CBQCA involves its specific reactivity with primary amines. The aldehyde group in the compound reacts with the amine group to form a Schiff base, which then undergoes cyclization to form a fluorescent product . This reaction is highly specific and sensitive, making it ideal for various analytical applications.
Comparison with Similar Compounds
CBQCA is unique due to its high sensitivity and long-wavelength excitability. Similar compounds include:
Fluorescamine: Another reagent that reacts with primary amines but has different excitation and emission properties.
CFQ520 succinimidyl ester: Used in fluorescence resonance energy transfer (FRET) applications.
Eosin-5-maleimide: Selectively labels thiols and is used as a photosensitizer.
These compounds share some functional similarities but differ in their specific applications and properties, highlighting the unique advantages of this compound in certain analytical contexts.
Properties
IUPAC Name |
4-(2-formylquinoline-3-carbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c20-10-16-14(9-13-3-1-2-4-15(13)19-16)17(21)11-5-7-12(8-6-11)18(22)23/h1-10H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNLTKCQHFZFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156907 | |
Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131124-59-9 | |
Record name | 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131124-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131124599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.